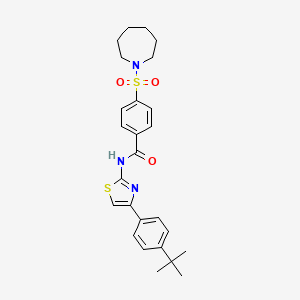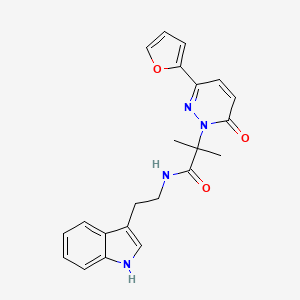
Methyl 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate, also known as Methyl 4-chloro-3-oxo-6-(2-pyridyl)-2,3,4,5-tetrahydro-1,5-pyridazinecarboxylate, is a chemical compound that has been widely used in scientific research. It belongs to the class of pyridazinecarboxylate derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of Methyl 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been reported to have anti-inflammatory and anti-tumor activities.
Biochemical and Physiological Effects:
Methyl 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. It has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide. Moreover, it has been reported to have neuroprotective and cardioprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate has several advantages as a reagent in lab experiments. It is readily available, easy to handle, and relatively inexpensive. However, it has some limitations, such as its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the use of Methyl 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate in scientific research. One direction is to explore its potential as a therapeutic agent for various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Another direction is to investigate its mechanism of action and its interactions with other molecules. Moreover, it can be used as a starting material for the synthesis of new pyridazinecarboxylate derivatives with improved properties.
Conclusion:
Methyl 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate is a chemical compound that has been widely used in scientific research. It has been synthesized using various methods and has been used as a reagent in organic synthesis and as a ligand in coordination chemistry. It has also been shown to have various biochemical and physiological effects, such as anti-inflammatory, anti-tumor, neuroprotective, and cardioprotective effects. There are several future directions for its use in scientific research, such as exploring its potential as a therapeutic agent and investigating its mechanism of action.
Synthesemethoden
Methyl 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate can be synthesized using different methods. One of the most common methods involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of glacial acetic acid and ammonium acetate. The resulting product is then treated with hydrazine hydrate and methyl chloroformate to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate has been extensively used in scientific research for various applications. It has been used as a starting material for the synthesis of other pyridazinecarboxylate derivatives. It has also been used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Eigenschaften
IUPAC Name |
methyl 2-[(4-chlorophenyl)carbamoyl]-6-oxodiazinane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O4/c1-21-12(19)8-6-11(18)16-17(7-8)13(20)15-10-4-2-9(14)3-5-10/h2-5,8H,6-7H2,1H3,(H,15,20)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXBAPQODZUHAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)NN(C1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((2-fluorobenzyl)thio)-8,8-dimethyl-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2903004.png)
![N~6~-cycloheptyl-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2903007.png)

![2-[Furo[3,2-c]pyridin-2-ylmethyl(2-methylpropyl)amino]ethanesulfonyl fluoride](/img/structure/B2903013.png)
![N-[[4-(2-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2903015.png)

![[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2903017.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2903018.png)


![4-chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-2-pyrimidinamine](/img/structure/B2903024.png)

![7-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2903026.png)